molecular formula C26H30N4OS B2435513 1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide CAS No. 1116045-49-8

1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide

Cat. No.: B2435513
CAS No.: 1116045-49-8
M. Wt: 446.61
InChI Key: YOAWPNJPXDWINI-UHFFFAOYSA-N
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Description

1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. Its unique structure, which includes a piperazine ring, a furan moiety, and an oxadiazole ring, makes it an interesting subject for research in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide typically involves multiple steps, including the formation of the oxadiazole ring, the sulfonylation of the thienyl group, and the coupling of the piperazine and furan moieties. Common reagents used in these reactions include thionyl chloride, cyclobutylamine, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

Chemistry

In chemistry, 1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide is studied for its unique structural properties and reactivity. It can serve as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, this compound may be investigated for its potential as a pharmaceutical agent. Its various functional groups could interact with biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are of interest. Researchers may explore its efficacy in treating specific diseases or conditions, as well as its pharmacokinetics and pharmacodynamics.

Industry

In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its unique structure may impart desirable properties to the final products.

Mechanism of Action

The mechanism of action of 1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate various signaling pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives, oxadiazole-containing molecules, and sulfonyl-substituted thienyl compounds. Examples include:

  • 1-{[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}-4-[(2E)-3-(2-furyl)prop-2-enoyl]piperazine
  • 1-{[4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}-4-[(2E)-3-(2-thienyl)prop-2-enoyl]piperazine

Uniqueness

What sets 1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide apart is its specific combination of functional groups and structural features. This unique arrangement can result in distinct reactivity and interactions, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[6-(2,5-dimethylphenyl)sulfanylpyrimidin-4-yl]-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4OS/c1-18-8-9-20(3)23(14-18)32-25-15-24(28-17-29-25)30-12-10-21(11-13-30)26(31)27-16-22-7-5-4-6-19(22)2/h4-9,14-15,17,21H,10-13,16H2,1-3H3,(H,27,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOAWPNJPXDWINI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)SC2=NC=NC(=C2)N3CCC(CC3)C(=O)NCC4=CC=CC=C4C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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